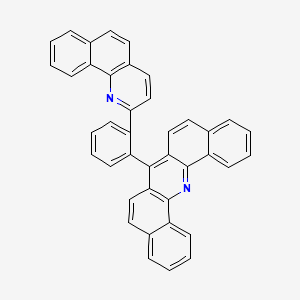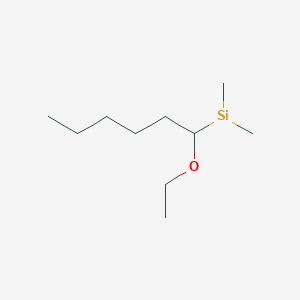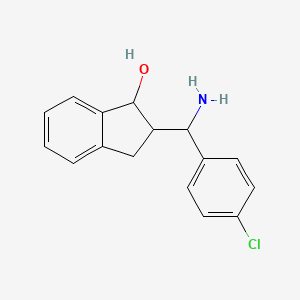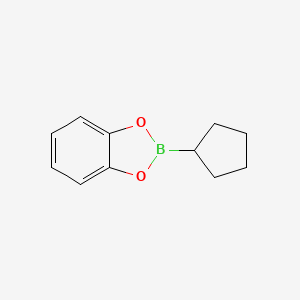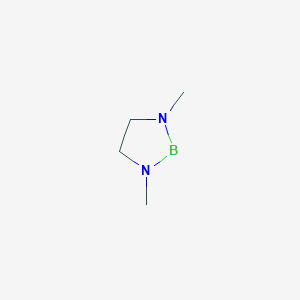
1,3,2-Diazaborolidine,1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaborolidine,1,3-dimethyl- is a heterocyclic compound with the molecular formula C₄H₁₁BN₂.
Métodos De Preparación
The synthesis of 1,3,2-Diazaborolidine,1,3-dimethyl- typically involves the reaction of boron trihalides with diamines. One common method is the reaction of boron trichloride with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
1,3,2-Diazaborolidine,1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen compounds.
Substitution: Substitution reactions can occur at the nitrogen or boron atoms, often using halogenating agents or nucleoph
Propiedades
Número CAS |
38151-26-7 |
|---|---|
Fórmula molecular |
C4H10BN2 |
Peso molecular |
96.95 g/mol |
InChI |
InChI=1S/C4H10BN2/c1-6-3-4-7(2)5-6/h3-4H2,1-2H3 |
Clave InChI |
ZHOMCIQGTDLMII-UHFFFAOYSA-N |
SMILES canónico |
[B]1N(CCN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


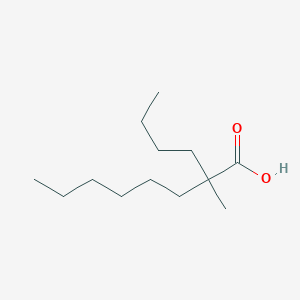
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
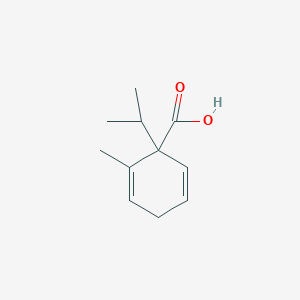
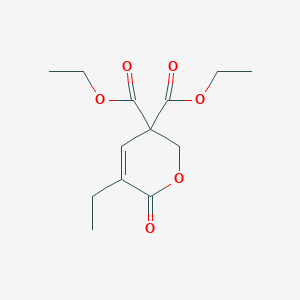


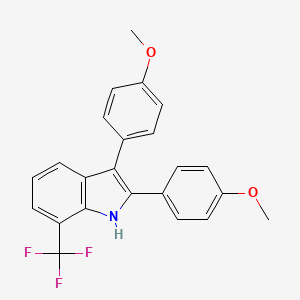

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
